molecular formula C13H17N3O2S2 B7081856 N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide

N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B7081856
M. Wt: 311.4 g/mol
InChI Key: YIGWCDVTWMJLSJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group, a thiophene ring with two methyl groups, and a sulfonamide group

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9-8-12(10(2)19-9)20(17,18)15-11-6-5-7-14-13(11)16(3)4/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGWCDVTWMJLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 2-chloro-3-nitropyridine, undergoes nucleophilic substitution with dimethylamine to form 2-(dimethylamino)pyridine.

    Thiophene Ring Formation: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-diketone reacts with sulfur sources under acidic conditions to form the thiophene ring.

    Sulfonamide Formation: The final step involves the sulfonation of the thiophene ring followed by the introduction of the sulfonamide group. This can be achieved by reacting the thiophene derivative with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the sulfonamide group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features. Research into its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In materials science, the compound’s unique electronic properties could be exploited in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfonamide group can mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    2,5-Dimethylthiophene-3-sulfonamide: Lacks the pyridine ring, simplifying the structure.

    N-[2-(dimethylamino)pyridin-3-yl]thiophene-3-sulfonamide: Similar but without the methyl groups on the thiophene ring.

Uniqueness

N-[2-(dimethylamino)pyridin-3-yl]-2,5-dimethylthiophene-3-sulfonamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties

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